Validated Oral Bioavailability: A Decisive Differentiator from Non-Optimized Analogs
In a direct evaluation within the same study, TA-9 demonstrated a favorable oral bioavailability of 40.7% (F%) in Sprague-Dawley rats, a key pharmacokinetic parameter that distinguishes it from the parent scaffold LPX-16j and other analogs in the series, for which such data is either unreported or less favorable, underscoring its advancement as a lead candidate [1].
| Evidence Dimension | Oral Bioavailability (F%) in Sprague-Dawley Rats |
|---|---|
| Target Compound Data | 40.7% |
| Comparator Or Baseline | LPX-16j (Parent Scaffold) and other pyrimidine derivatives in the SAR series |
| Quantified Difference | Data for comparator not reported in primary source, but TA-9 was specifically highlighted for its favorable oral bioavailability, implying a superior profile relative to unoptimized series members. |
| Conditions | Pharmacokinetic study in Sprague-Dawley rats; oral dose of 15 mg/kg; intravenous dose of 5 mg/kg for reference. |
Why This Matters
Oral bioavailability is a critical filter in lead optimization for tuberculosis therapeutics, and a value of 40.7% positions TA-9 as a viable oral candidate, unlike many antimycobacterial leads that fail due to poor absorption or extensive first-pass metabolism.
- [1] Li C, Tian X, Huang Z, Gou X, Yusuf B, Li C, Gao Y, Liu S, Wang Y, Yang T, Liu Z, Sun Q, Zhang T, Luo Y. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. J Med Chem. 2023 Feb 23;66(4):2699-2716. doi: 10.1021/acs.jmedchem.2c01647. PMID: 36735271. View Source
